molecular formula C14H12Cl2N4O4 B5535802 1-({[(E)-(2,4-dichlorophenyl)methylidene]amino}oxy)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanone

1-({[(E)-(2,4-dichlorophenyl)methylidene]amino}oxy)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanone

Cat. No.: B5535802
M. Wt: 371.2 g/mol
InChI Key: OMGBRLDDHRTNJJ-UBKPWBPPSA-N
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Description

1-({[(E)-(2,4-dichlorophenyl)methylidene]amino}oxy)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 1-({[(E)-(2,4-dichlorophenyl)methylidene]amino}oxy)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the 2,4-dichlorophenylmethylidene intermediate: This step involves the reaction of 2,4-dichlorobenzaldehyde with an appropriate amine under acidic or basic conditions to form the Schiff base.

    Coupling with the pyrazole derivative: The Schiff base is then reacted with a pyrazole derivative, such as 3,5-dimethyl-4-nitro-1H-pyrazole, under suitable conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-({[(E)-(2,4-dichlorophenyl)methylidene]amino}oxy)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

1-({[(E)-(2,4-dichlorophenyl)methylidene]amino}oxy)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanone has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-({[(E)-(2,4-dichlorophenyl)methylidene]amino}oxy)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanone involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

1-({[(E)-(2,4-dichlorophenyl)methylidene]amino}oxy)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanone can be compared with similar compounds, such as:

    2,4-dichlorophenyl derivatives: These compounds share the 2,4-dichlorophenyl group and may have similar chemical and biological properties.

    Pyrazole derivatives: Compounds containing the pyrazole ring, such as 3,5-dimethyl-4-nitro-1H-pyrazole, may exhibit similar reactivity and applications.

    Schiff bases: Compounds with the Schiff base structure, formed by the reaction of an aldehyde with an amine, may have comparable chemical behavior.

Properties

IUPAC Name

[(E)-(2,4-dichlorophenyl)methylideneamino] 2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4O4/c1-8-14(20(22)23)9(2)19(18-8)7-13(21)24-17-6-10-3-4-11(15)5-12(10)16/h3-6H,7H2,1-2H3/b17-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGBRLDDHRTNJJ-UBKPWBPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)ON=CC2=C(C=C(C=C2)Cl)Cl)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1CC(=O)O/N=C/C2=C(C=C(C=C2)Cl)Cl)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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